Product packaging for Hexadimethrine bromide(Cat. No.:CAS No. 28728-55-4)

Hexadimethrine bromide

Cat. No.: B2447838
CAS No.: 28728-55-4
M. Wt: 374.20 g/mol
InChI Key: KZKAYEGOIJEWQB-UHFFFAOYSA-N
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Description

Overview of Hexadimethrine Bromide as a Cationic Polymer in Biological Systems

This compound, commercially known as Polybrene, is a positively charged polymer. wikipedia.orgsigmaaldrich.com This cationic nature is central to its function in biological systems, where it readily interacts with negatively charged molecules through electrostatic forces. thermofisher.com For instance, it can neutralize the negative charges on the surface of cells, which are primarily due to molecules like sialic acid. wikipedia.orgebiohippo.com This charge neutralization reduces the electrostatic repulsion between the cell surface and other negatively charged entities, such as viral vectors, thereby facilitating their interaction and uptake. wikipedia.orgebiohippo.com

The ability of this compound to bind to polyanions is not limited to cell surfaces. It is also known for its strong interaction with heparin, a negatively charged polysaccharide, which led to its use as a heparin antagonist. sigmaaldrich.com In the context of protein and nucleic acid research, its positive charge allows it to form complexes with DNA and enhance the efficiency of transfecting cells with genetic material. sigmaaldrich.comnih.gov Cationic polymers like this compound are generally soluble in water and work by forming nucleic acid-polymer complexes that adhere to the cell membrane and are internalized by endocytosis. thermofisher.com

PropertyDescription
IUPAC Name 1,5-Dimethyl-1,5-diazaundecamethylene polymethobromide
Synonym Polybrene wikipedia.orgebiohippo.commedchemexpress.com
Chemical Formula (C13H30Br2N2)n wikipedia.org
Molecular Weight Variable, typically in the range of 4,000-6,000 g/mol sigmaaldrich.com
Key Characteristic Cationic Polymer wikipedia.orgsigmaaldrich.comebiohippo.commedchemexpress.com

Historical Context of this compound Application in Protein-Related Methodologies

The application of this compound in protein-related research has a notable history. One of its earliest and most significant roles was in the advancement of automated protein sequencing. wikipedia.org During the process of sequential Edman degradation, small peptides have a tendency to be washed away from the reaction chamber, leading to a loss of sample and poor sequencing results. sigmaaldrich.com Researchers discovered that the addition of a small amount of this compound to the sequencing reaction greatly improved the yield and efficiency of the process. sigmaaldrich.comebiohippo.com

The polymer acts as a non-protein carrier, effectively holding the peptide in place within the sequenator. wikipedia.org It also enhances the hydrophilicity of polyvinylidene fluoride (B91410) (PVDF) membranes used in sequencing, which further helps to reduce the mechanical loss of the peptide material during the extensive washing steps. sigmaaldrich.com This application was a critical development that enabled the direct microsequencing of much smaller quantities of polypeptides than was previously possible. sigmaaldrich.com Before its widespread use in protein sequencing and gene transfer, this compound was also investigated and used clinically in the 1950s and 1960s as an agent to reverse heparin anticoagulation. wikipedia.org

Scope and Significance of this compound in Proteomics and Protein Engineering

In modern proteomics and protein engineering, this compound continues to be a relevant and valuable tool. Proteomics, the large-scale study of proteins, often requires the genetic manipulation of cells to study protein function, expression, and interaction. researchgate.net this compound is widely used to increase the efficiency of viral-mediated gene transfer (transduction), particularly with retroviruses and lentiviruses, into various cell lines. wikipedia.orgmedchemexpress.com By neutralizing charge repulsion, it can enhance transduction efficiency by several orders of magnitude, which is crucial for creating the genetically modified cells needed for many proteomics studies. wikipedia.org

For instance, in studies investigating the role of specific proteins in cellular processes, researchers use lentiviral particles containing shRNA to knock down the expression of a target gene, with this compound being a standard reagent in the protocol to ensure efficient viral entry. mdpi.com This allows for the analysis of the resulting proteomic changes.

Protein engineering aims to design new proteins or modify existing ones. This often involves expressing these engineered proteins in host cells. The enhanced gene delivery facilitated by this compound is therefore indirectly significant for protein engineering, as it enables the efficient production of cell lines that can express the engineered proteins for subsequent purification and characterization. Furthermore, its foundational role in improving the sensitivity of protein sequencing remains pertinent for the verification of protein identity and integrity, a cornerstone of both proteomics and protein engineering. sigmaaldrich.com

Application in Protein ResearchMechanism of ActionSignificance
Protein Sequencing Acts as a non-protein carrier, reducing mechanical loss of peptides during automated Edman degradation. wikipedia.orgsigmaaldrich.comHistorically enabled microsequencing of small polypeptide quantities; still used to enhance sequencing efficiency. sigmaaldrich.com
Viral Transduction Neutralizes the negative charge repulsion between virions and the cell surface, enhancing viral uptake. wikipedia.orgebiohippo.comIncreases the efficiency of gene transfer for creating genetically modified cells used in proteomics and for expressing engineered proteins. medchemexpress.commdpi.com
Heparin Neutralization Assay Binds to negatively charged heparin, reversing its anticoagulant effect in vitro. sigmaaldrich.comUsed in a simplified in vitro assay for heparin activity, based on its coagulant properties. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H30Br2N2 B2447838 Hexadimethrine bromide CAS No. 28728-55-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZKAYEGOIJEWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN(C)C.C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H30Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9011-04-5
Details Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
Record name 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
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Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28728-55-4, 9011-04-5
Record name Hexadimethrine bromide [INN]
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Record name Hexadimethrine bromide
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Mechanistic Principles of Hexadimethrine Bromide Interactions Affecting Proteins

Electrostatic Mediation of Biological Processes Impacting Protein Synthesis and Function

The highly cationic nature of hexadimethrine bromide is central to its function in biological systems. It effectively neutralizes negative charges on cellular surfaces and macromolecules, thereby facilitating processes that are otherwise hindered by electrostatic repulsion.

A primary application of this compound is to enhance the efficiency of viral transduction, a process that introduces foreign genetic material into a cell via a virus or viral vector for subsequent protein expression. bpsbioscience.comnih.gov Both the surfaces of viral particles and the cell's plasma membrane are typically negatively charged due to the presence of molecules like sialic acid. bpsbioscience.comapexbt.comnih.gov This leads to electrostatic repulsion, which can significantly lower the chances of contact and entry of the virus into the cell. bpsbioscience.combioinnovatise.com

This compound, as a cationic polymer, acts by neutralizing this charge repulsion. apexbt.combioinnovatise.comwikipedia.org By binding to the negatively charged cell surface and potentially the viral particles, it effectively masks the repulsive forces, allowing for closer proximity and increased adsorption of the virus to the cell. bpsbioscience.comresearchgate.netnih.gov This enhanced binding facilitates the subsequent steps of viral entry and the delivery of the viral genome, which carries the code for the desired protein, into the host cell's cytoplasm. The use of this compound can improve transduction efficiency by 100 to 1000-fold. wikipedia.org This mechanism is crucial for research involving lentiviral and retroviral vectors, which are common tools for gene delivery and protein expression studies. apexbt.combio-techne.comselleckchem.com

Table 1: Effect of this compound on Viral Transduction
ComponentTypical Surface ChargeInteraction with this compoundOutcome
Mammalian Cell Surface (Sialic Acid)NegativeNeutralization of negative chargeReduced electrostatic repulsion, enhanced viral adsorption and protein delivery
Viral Particle SurfaceNegativeNeutralization of negative charge

Beyond viral-mediated methods, this compound also facilitates the direct delivery of nucleic acids (like plasmid DNA) into eukaryotic cells, a process known as transfection. ebiohippo.comsigmaaldrich.comabmole.com Similar to its role in viral transduction, the polymer's primary function is to overcome the electrostatic barrier between the negatively charged nucleic acid and the negatively charged cell membrane. ebiohippo.comrndsystems.com

By complexing with the DNA, this compound condenses the genetic material and provides a net positive charge to the complex. This cationic complex is then more readily attracted to the anionic cell surface, promoting uptake through endocytosis or other mechanisms. ebiohippo.com Once inside the cell, the nucleic acid can be transcribed and translated by the host cell's machinery, leading to the expression of the encoded protein. This method is particularly useful for cell lines that are resistant to other transfection methods. sigmaaldrich.com Studies have demonstrated that precoating an adenovirus with Polybrene significantly improves transfection efficacy and subsequent transgene expression. nih.gov

Direct Molecular Interactions with Protein and Peptide Structures

This compound also interacts directly with proteins and peptides, proving beneficial in several analytical and preparative techniques.

In the field of proteomics, determining the amino acid sequence of a protein is a fundamental task. Automated Edman degradation is a classic method for this purpose, which sequentially removes amino acids from the N-terminus of a peptide. creative-biolabs.com A significant challenge in sequencing small peptides is the potential for the peptide to be washed away during the cyclical chemical reactions. sigmaaldrich.com

The addition of a small amount of this compound has been found to greatly enhance the degradation of peptides during automated sequencing. ebiohippo.comsigmaaldrich.com It is thought to act as a carrier, holding the peptide in place within the reaction chamber and preventing its mechanical loss during the solvent washes. sigmaaldrich.com This improved retention allows for the successful sequencing of smaller peptide fragments that would otherwise be lost.

Western blotting is a widely used technique to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a solid support membrane, and then probing with an antibody. Polyvinylidene difluoride (PVDF) is a common membrane choice due to its high protein-binding capacity.

The addition of this compound can enhance the affinity of PVDF membranes for proteins. ebiohippo.com It is reported to increase the hydrophilicity of the membrane surface, which can improve the efficiency of protein transfer and binding. sigmaaldrich.com This leads to stronger signals and more sensitive detection in subsequent analysis steps, such as Western blotting or other protein analysis methods. bpsbioscience.comresearchgate.net

Table 2: Applications of this compound in Protein Analysis
ApplicationMechanism of ActionBenefit
Automated Protein SequencingActs as a carrier to prevent mechanical loss of small peptides. sigmaaldrich.comEnhances degradation and allows sequencing of smaller fragments. ebiohippo.comsigmaaldrich.com
Protein Blotting (PVDF Membranes)Enhances the hydrophilicity and affinity of the PVDF membrane. sigmaaldrich.comImproves protein binding and detection sensitivity. ebiohippo.com

During the purification of proteins from cellular extracts, endogenous proteases can degrade the target protein, leading to lower yields and compromised structural integrity. While not its primary application, this compound has been noted for its ability to reduce the spontaneous activation of certain zymogens (inactive enzyme precursors) that are prone to auto-activation. wikipedia.org This suggests a potential role in inhibiting specific proteolytic activities, thereby protecting the integrity of proteins during purification processes. apexbt.com

Interactions with Extracellular Matrix Components and Associated Proteases

This compound, a cationic polymer, exerts influence on the extracellular matrix (ECM) and its associated proteases primarily through electrostatic interactions and inhibitory activities. Its positively charged nature dictates its affinity for negatively charged macromolecules within the ECM, and it has been noted for its role as an inhibitor of certain proteases, which are crucial for ECM remodeling.

The integrity of the ECM is maintained by a complex network of proteins, including collagens, fibronectin, and laminins, as well as proteoglycans, which are heavily glycosylated and carry a negative charge. The degradation and remodeling of the ECM are tightly regulated by various proteases, most notably the matrix metalloproteinases (MMPs).

Research indicates that this compound can interfere with the processes of ECM degradation. It is described as a matrix metalloproteinase inhibitor that aids in preventing the breakdown of collagen, a fundamental component for the structural integrity of the extracellular matrix. This inhibitory action on MMPs and other proteases involved in collagen degradation is a key aspect of its interaction with the ECM.

Furthermore, this compound is known to be an antagonist of heparin, a highly sulfated glycosaminoglycan. This suggests that it can competitively block the interactions between heparin and heparan sulfate (B86663) with various proteins. Since heparan sulfate proteoglycans are integral components of the ECM and the cell surface, this interference can have significant effects on cell-matrix interactions and signaling pathways that are dependent on these molecules.

While the primary use of this compound in a laboratory setting is often to enhance the efficiency of viral transduction by neutralizing the negative charge of the cell surface, its effects on ECM components and proteases are a significant aspect of its biochemical profile. In some experimental contexts, it is used to reduce the spontaneous activation of zymogens, which are inactive precursor forms of proteases. wikipedia.org

The following data tables summarize the observed interactions of this compound with various components of the extracellular matrix and associated proteases based on available research findings.

Table 1: Interaction of this compound with Extracellular Matrix Components

ECM ComponentType of InteractionObserved EffectResearch Context
Collagen Inhibition of degradationPrevention of collagen breakdown.General description as an MMP inhibitor.
Heparan Sulfate Antagonism/Competitive bindingBlocks interactions of heparan sulfate with proteins.Known anti-heparin activity. nih.gov

Table 2: Interaction of this compound with Associated Proteases

Protease Family/EnzymeType of InteractionObserved EffectResearch Context
Matrix Metalloproteinases (MMPs) InhibitionGeneral inhibition of activity, contributing to reduced ECM degradation.Mentioned as a therapeutic agent for diseases involving MMPs.
Zymogens Inhibition of auto-activationReduction in the spontaneous activation of inactive protease precursors. wikipedia.orgUse in enzyme kinetic assays. wikipedia.org

It is important to note that while this compound has been identified as an inhibitor of proteases, detailed quantitative data on its binding affinities and inhibitory constants (K_i) for specific MMPs and other proteases are not extensively documented in publicly available literature. The primary mechanism of its interaction with the negatively charged components of the ECM and cell surfaces is attributed to its polycationic nature.

Applications and Methodologies of Hexadimethrine Bromide in Protein Studies

Enhancing Gene Transfer for Recombinant Protein Expression

The production of recombinant proteins often relies on the efficient transfer of a gene of interest into host cells. Hexadimethrine bromide is widely used to increase the efficiency of this process, particularly in viral- and non-viral-mediated gene delivery systems.

Retrovirus-Mediated Protein Expression Systems

This compound is a standard reagent for enhancing the efficiency of retrovirus-mediated gene transfer for protein expression. medchemexpress.comebiohippo.com Retroviral vectors are a common tool for introducing genes into mammalian cells to achieve stable and long-term expression of recombinant proteins. abmgood.com The mechanism of action involves neutralizing the electrostatic repulsion between the negatively charged retroviral particles and the sialic acid on the surface of the target cells. ebiohippo.comwikipedia.orgnih.gov This neutralization of charge facilitates the adsorption of the virus onto the cell membrane, a critical step for successful infection and subsequent gene expression. ebiohippo.comnih.gov The use of this compound can lead to a significant increase in transduction efficiency, in some cases by 100 to 1000-fold. wikipedia.org

For example, in a typical retroviral infection protocol for producing recombinant proteins, cells are cultured and then infected with a virus supernatant containing this compound at a final concentration that is optimized for the specific cell type. ebiohippo.com This enhancement of viral entry leads to a higher number of cells successfully incorporating the retroviral vector and, consequently, a greater yield of the desired recombinant protein. ebiohippo.comabmgood.com

Lentivirus-Mediated Protein Expression Systems

Similar to its role in retroviral systems, this compound is also a key component in lentivirus-mediated protein expression systems. ebiohippo.comthermofisher.comnih.gov Lentiviruses, a type of retrovirus, are capable of transducing both dividing and non-dividing cells, making them a versatile tool for generating stable cell lines that express a protein of interest. thermofisher.comnih.gov The addition of this compound to the transduction medium enhances the efficiency of lentiviral infection by neutralizing the charge repulsion between the lentiviral particles and the cell surface. thermofisher.combpsbioscience.com

This enhanced transduction efficiency is crucial for achieving high levels of recombinant protein expression. thermofisher.com Many commercially available lentiviral expression systems recommend the inclusion of this compound in their protocols to achieve optimal results. thermofisher.com The process typically involves adding the cationic polymer to the cell culture along with the lentiviral particles. sigmaaldrich.comorigene.com While effective, it is important to note that some cell types, such as primary neurons, can be sensitive to this compound. thermofisher.comsigmaaldrich.comorigene.com

Lipofection Transfection Efficiency in Eukaryotic Protein Expression

Beyond viral-mediated systems, this compound has been shown to markedly enhance the efficiency of lipofection, a non-viral method for introducing nucleic acids into eukaryotic cells to produce proteins. researchgate.netnih.gov Lipofection utilizes cationic lipid formulations to form complexes with DNA, which are then taken up by cells. researchgate.netnih.gov However, the efficiency of this method can be limited, especially in the presence of serum. researchgate.netnih.gov

Research has demonstrated that the addition of this compound can overcome the inhibitory effects of serum and significantly increase the efficiency of lipofection-mediated gene transfer in a variety of cell lines. researchgate.netnih.gov This enhancement is attributed to the polymer's ability to neutralize negative charges, thereby facilitating the interaction between the DNA-lipid complexes and the cell membrane. researchgate.net The use of this compound in conjunction with lipofection reagents provides a more robust and efficient method for transient protein expression in eukaryotic cells. researchgate.netnih.gov

Optimization of Transduction Parameters for Diverse Cell Lines in Protein Studies

To achieve the highest efficiency in gene transfer for protein studies, it is often necessary to optimize the transduction parameters, including the concentration of this compound, for each specific cell line. thermofisher.combpsbioscience.comsigmaaldrich.com The optimal concentration can vary depending on the cell type's sensitivity to the compound. thermofisher.combpsbioscience.comresearchgate.net While a common working concentration range is 4 to 8 µg/mL, some cells may exhibit toxicity at higher concentrations. medchemexpress.comresearchgate.net

For instance, a study on human endometrial mesenchymal stem cells (hMESCs) found that while protamine sulfate (B86663) had no significant effect on cell viability, this compound led to a dose-dependent decrease in cell numbers. nih.gov Therefore, for sensitive cell lines, it is crucial to perform a dose-response experiment to determine the optimal balance between transduction enhancement and cell viability. thermofisher.comsigmaaldrich.comorigene.com Factors such as the multiplicity of infection (MOI), which is the ratio of viral particles to cells, also play a critical role and should be optimized in conjunction with the this compound concentration to maximize recombinant protein expression. sigmaaldrich.comorigene.com

ParameterGeneral RecommendationConsiderations for Optimization
This compound Concentration 4-8 µg/mL researchgate.netCell line dependent; some cells are sensitive and may require lower concentrations or alternative enhancers. thermofisher.combpsbioscience.comnih.gov
Multiplicity of Infection (MOI) Varies by cell type and virusShould be tested in a range to determine the optimal level for transduction efficiency and cell viability. sigmaaldrich.comorigene.com
Incubation Time 4-24 hoursShorter incubation times may be necessary for cells sensitive to this compound to minimize toxicity. origene.comresearchgate.net
Cell Confluency 70-80% for adherent cells sigmaaldrich.comActively dividing cells generally show higher transduction efficiency. thermofisher.com

Role in Protein and Peptide Sequencing

This compound also serves a critical function in the direct analysis of proteins and peptides by improving the efficiency of sequencing methodologies.

Improvement of Automated Sequential Analysis Efficiency for Peptides

In the field of proteomics, determining the amino acid sequence of proteins and peptides is fundamental to understanding their structure and function. jpt.comresolvemass.ca Automated Edman degradation is a classical method for sequencing peptides. resolvemass.cagonzaga.edu Research has shown that the addition of small amounts of this compound can significantly enhance the efficiency of automated sequential analysis of peptides. ebiohippo.comsigmaaldrich.comnih.gov

The mechanism behind this improvement involves reducing the mechanical loss of the peptide material during the sequencing process. sigmaaldrich.com this compound acts as a carrier, helping to retain the peptide on the solid support within the sequencer. wikipedia.org Furthermore, it can enhance the hydrophilicity of polyvinylidene fluoride (B91410) (PVDF) membranes, which are commonly used as a support for protein sequencing, further preventing the loss of peptide samples. ebiohippo.comsigmaaldrich.com This increased retention and improved membrane properties lead to more reliable and complete sequencing data, especially for small peptides. nih.gov

Methodological Considerations for Sample Preparation and Handling in Peptide Sequencing

In the automated Edman degradation process for peptide sequencing, the prevention of sample washout during the multiple cycles of chemical reactions and extractions is critical, especially for small, hydrophilic peptides. This compound has been instrumental as a carrier molecule to immobilize these peptides onto the solid-phase support, typically a glass fiber filter. nih.govnih.gov

The primary function of this compound in this context is to form a non-covalent, stable film on the filter, to which the peptide sample can adsorb, thus minimizing its loss during the sequencing runs. This application has been particularly valuable for the analysis of small peptide fragments that would otherwise be washed away. nih.gov

However, the use of this compound is not without its drawbacks. Research has shown that while it is effective in retaining peptides, it can lead to a lower recovery of certain amino acid derivatives, specifically those with acidic and some basic side chains like Arginine (Arg), Tryptophan (Trp), Histidine (His), Glutamic acid (Glu), and Aspartic acid (Asp). nih.gov This is a significant consideration as it can affect the accuracy and completeness of the determined peptide sequence.

In a comparative study, the use of another hydrophilic polymer, polyethylenimine, as a carrier was shown to overcome some of these limitations. The study demonstrated that polyethylenimine provided comparable or even better initial and repetitive yields in sequencing and did not exhibit the low recovery issue for the aforementioned amino acids. nih.gov

Table 1: Comparison of Carrier Performance in Automated Peptide Sequencing

FeatureThis compound (Polybrene)Polyethylenimine
Primary Function Peptide retention on filterPeptide retention on filter
Effectiveness High for small peptidesHigh for a range of peptides
Amino Acid Recovery Lower recovery of Arg, Trp, His, Glu, AspNo significant low recovery for specific amino acids
Artefacts Can produce artefacts like N,N'-diphenylureaReduced or eliminated artefacts
Precycling Requirement Required to condition the filterNot necessary

Contributions to Protein Purification and Separation Techniques

The charged nature of this compound has led to its exploration in various protein purification and separation methodologies that rely on electrostatic interactions.

Application in Ion Exchange Chromatography for Specific Protein Isolation

Ion exchange chromatography (IEX) is a powerful technique for separating proteins based on their net charge. reachdevices.comsinobiological.comknauer.net The principle lies in the reversible binding of charged proteins to an oppositely charged solid matrix. reachdevices.comsinobiological.comknauer.net While the direct, widespread application of this compound as a functional group on a resin for routine protein isolation is not extensively documented, the principles of IEX suggest a potential role for such cationic polymers.

In cation exchange chromatography, a negatively charged resin is used to bind positively charged proteins. nih.govyoutube.com Conversely, in anion exchange chromatography, a positively charged resin binds to negatively charged proteins. bio-rad.comsigmaaldrich.com Given that this compound is a strong cationic polymer, it could theoretically be used to create an anion exchange environment. However, more commonly, derivatives of polymers like polyethyleneimine are used to create anion exchange resins. nih.gov

The utility of cationic polymers in modifying separation media is a more established concept. For instance, in some applications, cationic polymers can be used to dynamically coat a surface to alter its charge characteristics, thereby influencing the separation of proteins.

Influence on Electrophoretic Mobility and Resolution in Capillary Electrochromatography for Protein Profiling

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. A significant challenge in the CE of proteins is their tendency to adsorb to the negatively charged inner wall of the fused silica (B1680970) capillary, which can lead to poor peak shape and reproducibility. researchgate.netnih.gov

This compound (Polybrene) has been effectively used to address this issue. It can be employed in two ways: as a semi-permanent coating on the capillary wall or as an additive to the running buffer. researchgate.netnih.govresearchgate.net

When used as a coating, the cationic polymer adsorbs to the negatively charged silanol (B1196071) groups on the capillary surface, effectively reversing the surface charge to positive. nih.gov This reversal of charge also reverses the direction of the electroosmotic flow (EOF), which can significantly reduce the analysis time for positively charged analytes. nih.gov By preventing the adsorption of proteins, especially basic proteins, Polybrene coating leads to improved peak efficiency and resolution. nih.gov

As a buffer additive, a low concentration of Polybrene continuously replenishes the coating on the capillary wall, ensuring consistent performance throughout multiple runs. nih.gov This dynamic coating approach has been shown to improve the resolution of protein variants, such as different isoforms of histone H1, by creating a dynamic cation-exchange layer that influences their relative mobilities. nih.gov

Table 2: Effect of Polybrene on Capillary Electrophoresis of Proteins

ParameterUncoated CapillaryPolybrene-Coated/Additive Capillary
Protein Adsorption High, leading to peak tailing and poor reproducibilitySignificantly reduced
Electroosmotic Flow (EOF) Towards the cathodeReversed (towards the anode)
Analysis Time Can be long for cationic analytesOften reduced
Peak Resolution Can be poor for adsorbing proteinsImproved, allowing for separation of variants
Reproducibility Often lowImproved

Impact on Protein Aggregation and Flocculation in Research Contexts

The ability of the polycationic this compound to interact with negatively charged surfaces extends to biological entities like cells and protein aggregates.

Effects on Erythrocyte Aggregation in Protein-Mediated Assays

This compound is well-known for its ability to induce the aggregation of red blood cells (erythrocytes). nih.govnih.gov This property is utilized in certain blood typing and cross-matching tests, often referred to as the "Polybrene test". nih.govnih.gov The mechanism involves the neutralization of the negative surface charge of erythrocytes by the cationic polymer, which reduces the electrostatic repulsion between the cells and allows them to aggregate. wikipedia.orgnih.govbohrium.com

The presence of serum proteins significantly influences this aggregation process. nih.govnih.gov Components like apoprotein B, fibronectin, and von Willebrand factor can prevent the non-specific adherence of red cells to surfaces in low-ionic strength media, a phenomenon that can interfere with the test. nih.gov Conversely, high concentrations of serum can reduce the sensitivity of antibody-dependent aggregation assays by destabilizing the aggregates. nih.gov

The stability of these antibody-mediated aggregates can be assessed by measuring the disaggregation time (DT). Factors such as antibody concentration, temperature, and specificity can affect the DT. nih.gov This principle has been used to develop differential disaggregation techniques for identifying multiple antibodies in a mixture. nih.gov

Modulation of Protein Flocculation in in vitro Systems

Flocculation is a process where dispersed particles in a liquid form larger clusters or "flocs." In protein research, controlling flocculation is crucial in various applications, including purification and formulation. Cationic polymers are known to be effective flocculants for negatively charged particles. nih.govmdpi.comresearchgate.netmdpi.com

While specific studies focusing solely on this compound for inducing the flocculation of isolated proteins in vitro are not abundant, the underlying principles of its interaction with negatively charged entities are relevant. At a pH above its isoelectric point, a protein will have a net negative charge and can, therefore, interact with a cationic polymer like this compound.

This interaction can lead to the neutralization of the protein's surface charge, reducing intermolecular repulsion and promoting aggregation or flocculation. The mechanism can involve charge neutralization, where the polymer patches on the protein surface lead to attraction, or a bridging mechanism, where a single polymer chain binds to multiple protein molecules, drawing them together. mdpi.com Studies on mixtures of cationic polyelectrolytes and anionic surfactants have shown that complex formation and phase separation can occur, which is analogous to the potential interactions between this compound and negatively charged proteins. nih.gov The efficiency of such a process would depend on factors like the concentration of the protein and the polymer, the pH of the solution, and the ionic strength of the medium.

Advanced Research Areas and Future Directions for Hexadimethrine Bromide in Protein Science

Investigation of Hexadimethrine Bromide in Novel Biochemical Sensor Development

The development of sensitive and specific biochemical sensors is a cornerstone of modern biomedical research and diagnostics. While direct research on incorporating this compound into protein biosensors is still an emerging field, its inherent properties suggest a strong potential for such applications. The cationic nature of this compound could be leveraged for the detection of anionic proteins or to modulate the interaction between a protein and a sensor surface. Future research may focus on functionalizing sensor surfaces with this compound to capture specific proteins or to act as a signal amplifier in various detection assays.

A significant area of exploration is the high-affinity interaction between this compound and macrocyclic hosts, which could form the basis for novel sensing platforms. Recent research has demonstrated the ultrahigh-affinity recognition of this compound by certain water-soluble macrocycles, such as sulfated conjugated corral nih.govarenes. sigmaaldrich.com This strong and specific binding in aqueous environments is a critical characteristic for the development of robust biochemical sensors. sigmaaldrich.com

This foundational research into the host-guest chemistry of this compound paves the way for designing sophisticated protein sensing systems. For instance, a sensor could be developed where the displacement of this compound from a macrocyclic host by a target protein results in a detectable signal. The high affinity of this interaction suggests that such sensors could be highly sensitive.

Influence on Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes. While this compound is not yet a mainstream tool for studying PPIs, its potential influence is a subject of growing interest. Its ability to interact with proteins, as evidenced by its use in blood grouping tests where it affects serum protein-mediated aggregation, suggests it could modulate PPIs. nih.govnih.gov

Future investigations might explore how this compound could be used to stabilize or disrupt specific PPIs, thereby helping to elucidate their function. It could potentially act as a molecular "crowding agent" in in vitro assays, promoting interactions that might not otherwise be readily observed. Conversely, its charged nature might interfere with electrostatically driven PPIs, offering a tool to probe the nature of these interactions. However, it is important to note that a high concentration of serum proteins can reduce the sensitivity of tests involving this compound and destabilize antibody-dependent aggregation, a factor that would need to be considered in PPI studies. nih.gov

Analysis of this compound's Effect on Extracellular Protein Dynamics

The extracellular environment is a complex milieu where proteins play critical roles in cell signaling, inflammation, and tissue homeostasis. This compound has been shown to have a significant impact on the dynamics of extracellular proteins, particularly in the context of inflammation.

A key finding is the function of this compound as a nucleic acid scavenging polymer. Dead and dying cells release nucleic acids into the extracellular space, which can act as damage-associated molecular patterns (DAMPs) and trigger inflammatory responses by activating Toll-like receptors (TLRs) on immune cells. This activation leads to the production of inflammation-associated proteins.

This compound can bind to and neutralize these extracellular nucleic acids, thereby preventing their interaction with TLRs and inhibiting the subsequent inflammatory cascade. This mechanism effectively modulates the levels and activity of inflammation-associated proteins.

Methodological Refinements and Emerging Techniques

The use of this compound in protein expression protocols, particularly for viral-mediated gene delivery, is well-established. wikipedia.orgapexbt.com However, its application is not without challenges, leading to ongoing efforts to refine methodologies and develop new techniques to harness its benefits while minimizing its drawbacks.

A significant challenge in the use of this compound is its potential toxicity to certain cell types, which can negatively impact cell proliferation and, consequently, protein yield. wikipedia.org This necessitates the development of strategies to mitigate these cell type-specific sensitivities.

One innovative approach is the use of macrocyclic neutralizers. A recent study has shown that a water-soluble quaterphen apexbt.comarene can form a stable complex with this compound, effectively neutralizing its toxic effects and improving the survival rate of treated cells. This strategy of co-administering a neutralizing agent holds great promise for broadening the applicability of this compound in sensitive cell lines.

Development of Neutralizing Agents for this compound in Protein-Based Systems to Control Interactions

The potent polycationic nature of this compound, which makes it effective in applications like enhancing viral transduction and protein sequencing, can also lead to non-specific interactions that may need to be controlled or neutralized in certain experimental contexts sigmaaldrich.com. The development and characterization of neutralizing agents are therefore of significant interest.

Heparin as a Specific Neutralizing Agent:

The most well-documented neutralizing agent for this compound is heparin sigmaaldrich.com. Heparin is a highly sulfated glycosaminoglycan, giving it a strong negative charge. This allows it to readily bind to the positively charged this compound, effectively neutralizing its activity sigmaaldrich.com. This interaction is so specific and rapid that this compound has been used as an anti-heparin agent in clinical settings sigmaaldrich.comnih.govnih.gov. In a laboratory context, this principle can be applied to quench the effects of this compound when its action is no longer required in a protein-based assay. For example, it has been reported that 7.5 mg of this compound can neutralize 10 mg of heparin (equivalent to 1,000 USP units) within five minutes sigmaaldrich.com.

Interaction with Serum Proteins:

Research has also shown that certain serum proteins can modulate the activity of this compound. In studies involving red blood cells, serum components such as apoprotein B, fibronectin, and von Willebrand factor were found to prevent the cell adherence induced by this compound nih.gov. In contrast, serum albumin and immunoglobulin fractions did not have the same effect nih.gov. This suggests that specific proteins, likely due to their charge or structure, can act as inhibitors of this compound's function. The concentration of serum is a critical factor, as a high concentration can reduce the sensitivity of tests involving this compound and destabilize antibody-dependent aggregation nih.gov. Diluting the serum can prolong the disaggregation time, indicating a modulation of the this compound interaction nih.gov. These findings suggest that in protein assays conducted in the presence of serum, the endogenous proteins can act as partial neutralizing agents, a factor that must be considered in the experimental design.

AgentMechanism of ActionApplication in Protein SystemsSource(s)
Heparin Electrostatic interaction between the negatively charged heparin and positively charged this compound.A specific and rapid neutralizing agent to quench the activity of this compound. sigmaaldrich.comnih.govnih.gov
Serum Proteins (Apoprotein B, Fibronectin, von Willebrand Factor) Believed to be due to charge or structural interactions that prevent this compound-induced aggregation.Can act as endogenous modulators or partial neutralizing agents in assays containing serum. nih.gov

The development of novel, specific, and controllable neutralizing agents for this compound beyond heparin could offer more refined control over its interactions in sensitive protein assays. Future research in this area could focus on synthetic polymers with defined charge densities or small molecules designed to specifically bind and inactivate this compound, providing researchers with a more extensive toolkit to manipulate its powerful effects in protein science.

Q & A

Q. How is hexadimethrin bromide utilized as a peptide carrier in protein sequencing?

Hexadimethrin bromide enhances peptide solubility and reduces aggregation during Edman degradation or mass spectrometry-based sequencing by acting as a cationic polymer. It binds to negatively charged peptide fragments, preventing loss during purification steps. Researchers typically prepare a 1–10 mg/mL solution in ultrapure water and add it to peptide mixtures at a 1:10 (v/v) ratio to optimize recovery .

Q. What role does hexadimethrin bromide play in protein iodination workflows?

In radioiodination (e.g., using ¹²⁵I), hexadimethrin bromide pretreats dialysis tubing (cutoff: 14 kDa) to block nonspecific iodine binding. This step ensures >95% of iodine binds to the target protein (e.g., von Willebrand factor) rather than the tubing. After iodination, unbound iodine is removed via dialysis against Tris-NaCl buffer containing 5 mM Na-citrate .

Q. Why is hexadimethrin bromide added to coagulation assays like the EX-test or FIB-test?

It neutralizes heparin, a common anticoagulant, to restore intrinsic coagulation pathway activity. For example, in viscoelastic assays (e.g., ROTEM®), 0.2–0.5 mg/mL hexadimethrin bromide is added to heparinized blood samples to ensure accurate fibrin polymerization measurements. This step is critical for distinguishing heparin contamination from true hypofibrinogenemia .

Advanced Research Questions

Q. How can researchers optimize hexadimethrin bromide concentration to minimize interference in heparin-sensitive assays?

Titration is required based on heparin levels. For example, in samples with 0.2–4 IU/mL heparin, a 1:1 molar ratio of hexadimethrin bromide to heparin is recommended. Validation via thromboelastography (TEG) or chromogenic anti-Xa assays ensures complete heparin neutralization without introducing polymer-induced viscosity artifacts .

Q. How to address batch-to-batch variability in hexadimethrin bromide for sensitive protein interaction studies?

Batch variability (e.g., polymer chain length differences) can affect heparin neutralization efficiency. Researchers should:

  • Characterize each batch via gel permeation chromatography (GPC) to assess molecular weight distribution.
  • Pre-test batches in control assays (e.g., spiking known heparin concentrations) to ensure consistent activity .

Q. How does hexadimethrin bromide pretreatment affect protein-DNA interaction studies?

While not directly interacting with DNA, residual hexadimethrin bromide in protein isolates (e.g., from dialysis) may mask electrostatic interactions. To mitigate this:

  • Use size-exclusion chromatography post-dialysis to remove the polymer.
  • Include ethidium bromide (50–100 µg/mL) in binding assays to distinguish DNA-dependent vs. DNA-independent protein associations .

Q. What are the implications of using hexadimethrin bromide in viral transduction protocols for subsequent protein analysis?

Hexadimethrin bromide (4–8 µg/mL) enhances lentiviral transduction but may persist in cell lysates, interfering with downstream assays (e.g., ELISA, Western blot). To avoid artifacts:

  • Wash cells 3× with PBS post-transduction.
  • Validate assays using a no-polybrene control to confirm target protein detection specificity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on hexadimethrin bromide’s impact on protein stability?

Discrepancies arise from context-dependent effects. For example:

  • In coagulation assays, it stabilizes fibrinogen by neutralizing heparin .
  • In protein labeling, excessive concentrations (>10 mg/mL) may promote aggregation via charge screening . Solution: Pre-optimize concentrations using dynamic light scattering (DLS) to monitor protein-polymer interactions.

Methodological Best Practices

  • Storage: Prepare aliquots of 10 mg/mL stock in sterile water; store at 2–8°C for ≤6 months to prevent hydrolysis .
  • Safety: Use nitrile gloves and avoid inhalation—limited ecotoxicity data exist, but it is hygroscopic and may irritate mucous membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.